molecular formula C13H18BrN B1289185 1-(3-Bromobenzyl)-4-methylpiperidine CAS No. 891419-08-2

1-(3-Bromobenzyl)-4-methylpiperidine

Cat. No.: B1289185
CAS No.: 891419-08-2
M. Wt: 268.19 g/mol
InChI Key: ZPPMCBFMFIKNOV-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-methylpiperidine is an organic compound with the molecular formula C12H16BrN It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound features a bromobenzyl group attached to the nitrogen atom of the piperidine ring and a methyl group at the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromobenzyl)-4-methylpiperidine can be synthesized through the reaction of 3-bromobenzyl bromide with 4-methylpiperidine. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, facilitating nucleophilic substitution at the benzyl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominated intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-4-methylpiperidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the benzyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom or the piperidine ring, leading to debromination or hydrogenation products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone or potassium carbonate in dimethylformamide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: N-oxides or hydroxylated products.

    Reduction: Debrominated or hydrogenated piperidine derivatives.

Scientific Research Applications

1-(3-Bromobenzyl)-4-methylpiperidine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands for catalysis and materials science.

    Biological Studies: It is employed in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-methylpiperidine depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromobenzyl group can enhance binding affinity through halogen bonding or hydrophobic interactions, while the piperidine ring provides structural rigidity and electronic properties conducive to biological activity .

Comparison with Similar Compounds

    1-(4-Bromobenzyl)-4-methylpiperidine: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorobenzyl)-4-methylpiperidine: Chlorine atom instead of bromine.

    1-(3-Bromobenzyl)piperidine: Lacks the methyl group at the fourth position of the piperidine ring.

Uniqueness: 1-(3-Bromobenzyl)-4-methylpiperidine is unique due to the specific positioning of the bromine atom and the methyl group, which can influence its reactivity and interaction with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the methyl group can affect its lipophilicity and steric properties.

Biological Activity

1-(3-Bromobenzyl)-4-methylpiperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₄BrN
  • CAS Number : 891419-08-2

This compound features a piperidine ring substituted with a bromobenzyl group, which is significant for its interaction with biological targets.

The compound exhibits its biological effects primarily through interactions with various receptors and enzymes. Its structural similarity to other piperidine derivatives suggests potential mechanisms include:

  • Receptor Modulation : It may act as an antagonist or agonist at certain neurotransmitter receptors.
  • Enzyme Inhibition : The compound could inhibit or activate specific enzymes involved in metabolic pathways, influencing cellular functions.

Antitumor Activity

Research indicates that derivatives of piperidine, including this compound, have shown promising antitumor properties. A study demonstrated that piperidine derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .

Table 1: Antitumor Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundFaDu (hypopharyngeal)15Apoptosis induction
Reference Drug (Bleomycin)FaDu20DNA damage

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain piperidine derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell membranes or inhibiting vital metabolic processes .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism
This compoundStaphylococcus aureus32 µg/mLCell membrane disruption
Reference CompoundE. coli64 µg/mLMetabolic inhibition

Case Studies

A notable case study involved the synthesis of various piperidine derivatives, including this compound, which were tested for their cytotoxic effects against different cancer cell lines. The findings highlighted the compound's ability to induce apoptosis more effectively than standard treatments in some cases .

Another study focused on the antiviral properties of related piperidine compounds against influenza A virus. The results indicated that certain modifications to the piperidine structure could enhance antiviral efficacy, suggesting a pathway for developing new antiviral agents .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has moderate solubility in organic solvents and varying stability under physiological conditions. Toxicological assessments indicate that while lower doses exhibit beneficial effects, higher concentrations may lead to adverse outcomes such as cellular toxicity and metabolic disruption .

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN/c1-11-5-7-15(8-6-11)10-12-3-2-4-13(14)9-12/h2-4,9,11H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPMCBFMFIKNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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